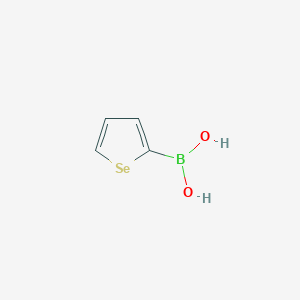
Selenophen-2-ylboronic Acid
Vue d'ensemble
Description
Selenophen-2-ylboronic acid is a compound that belongs to the class of selenophenes, which are heterocyclic compounds containing selenium. These compounds are of interest due to their unique chemical properties and potential applications in various fields, including organic synthesis and materials science. Although the provided papers do not directly discuss selenophen-2-ylboronic acid, they do provide insights into the chemistry of related selenophene derivatives, which can be useful for understanding the broader context of selenophene chemistry.
Synthesis Analysis
The synthesis of selenophene derivatives can be complex, involving multiple steps and regioselective reactions. For example, the paper titled "Regioselective electrophilic cyclization of o-ethynylbenzyl phenyl selenides to (Z)-1-methylidene-2-phenyl-1,3-dihydro-1H-benzo[c]selenophenium salts" describes a method where o-ethynylbenzyl phenyl selenides undergo regioselective cyclization to form selenophenium salts . This process involves the use of trifluoromethanesulfonic acid and results in good yields of the major (Z)-isomer. The synthesis route is notable for its regioselectivity, which is a crucial aspect when designing synthetic pathways for complex molecules like selenophen-2-ylboronic acid.
Molecular Structure Analysis
The molecular structure of selenophene derivatives is an important aspect of their chemical characterization. X-ray crystallography is a common technique used to determine the precise molecular structure of these compounds. For instance, the structure of the major (Z)-selenophenium salt mentioned in the first paper was established using this technique . Similarly, the second paper reports the molecular structure of a selenolo[2,3-f]chromene derivative, also confirmed by X-ray crystallography . These studies highlight the importance of structural analysis in understanding the properties and reactivity of selenophene compounds.
Chemical Reactions Analysis
The chemical reactivity of selenophene derivatives can vary significantly depending on their specific structure. The papers provided do not detail the reactions of selenophen-2-ylboronic acid itself, but they do offer insights into the reactivity of related compounds. For example, the electrophilic cyclization mentioned in the first paper is a type of chemical reaction that could be relevant to the synthesis or functionalization of selenophen-2-ylboronic acid . Understanding these types of reactions is essential for manipulating the chemical properties of selenophene derivatives for desired applications.
Physical and Chemical Properties Analysis
While the provided papers do not directly discuss the physical and chemical properties of selenophen-2-ylboronic acid, they do contribute to a general understanding of selenophene derivatives' properties. The synthesis methods, molecular structures, and reactivity patterns described in these papers can be used to infer certain properties of selenophen-2-ylboronic acid, such as its potential stability, solubility, and reactivity under various conditions. These properties are crucial for practical applications and for predicting how the compound might behave in different chemical environments.
Applications De Recherche Scientifique
Electrophilic Cyclization in Synthesis
Selenophene derivatives, including those related to Selenophen-2-ylboronic Acid, have been utilized in the synthesis of various compounds. For instance, 2,3-Disubstituted benzo[b]selenophenes were prepared using electrophilic cyclization of 1-(1-alkynyl)-2-(methylseleno)arenes. This method is tolerant of a wide range of functional groups and operates under mild conditions (Kesharwani, Worlikar, & Larock, 2006).
Electrochromic Polymers
Selenophene-containing polymers exhibit significant potential in electrochromics. A selenophene-based multi-ring aromatic polymer displayed reasonable optical contrasts in visible and near-IR regions. This polymer, synthesized from a selenophene derivative, was used in a novel electrochromic device switching between different color states (Udum, Tarkuç, & Toppare, 2009).
Influence on Optical and Electrochemical Properties
The electronic and optical properties of selenophene compounds, including those related to Selenophen-2-ylboronic Acid, change based on their composition. Alkyl chain variations in these compounds significantly affect their optical characteristics, as observed during the electrochemical polymerization of various derivatives (Data, Lapkowski, Motyka, & Suwiński, 2013).
Heterocyclic Derivatives in Biological Fields
Selenophene moieties are notable in biological applications. Novel heterocycles derived from Selenophene-related compounds demonstrated notable radical-scavenging activity, highlighting their potential in antioxidant, antidepressant, and other biological activities (El-Sawy, Abo‐Salem, Ebaid, El-Gendy, & Mandour, 2013).
Safety And Hazards
Propriétés
IUPAC Name |
selenophen-2-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BO2Se/c6-5(7)4-2-1-3-8-4/h1-3,6-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYEWXOXXBVEVJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C[Se]1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BO2Se | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371951 | |
| Record name | Selenophen-2-ylboronic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Selenophen-2-ylboronic Acid | |
CAS RN |
35133-86-9 | |
| Record name | Selenophen-2-ylboronic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(Dimethylamino)vinyl]-4-(trifluoromethyl)-1,3-thiazole-5-carbonitrile](/img/structure/B1301715.png)
![(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B1301729.png)
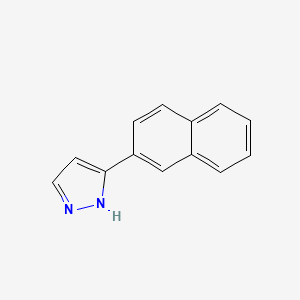

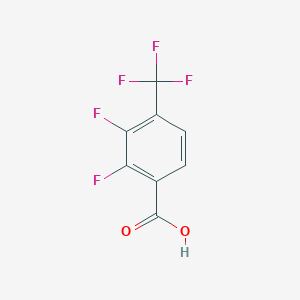


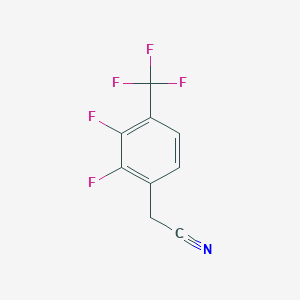



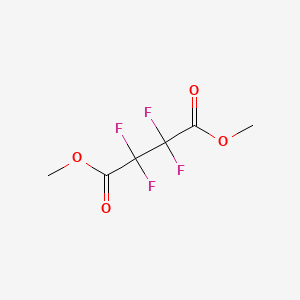

![N-[2,4-dinitro-6-(trifluoromethyl)phenyl]-2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-trien-17-amine](/img/structure/B1301781.png)